molecular formula C11H17NO2 B14849137 2-(Dimethylamino)-6-isopropoxyphenol

2-(Dimethylamino)-6-isopropoxyphenol

Cat. No.: B14849137
M. Wt: 195.26 g/mol
InChI Key: WNMHZAXENQDSRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(DIMETHYLAMINO)-6-(PROPAN-2-YLOXY)PHENOL is an organic compound characterized by the presence of a dimethylamino group and a propan-2-yloxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(DIMETHYLAMINO)-6-(PROPAN-2-YLOXY)PHENOL typically involves the reaction of 2,6-dihydroxyphenol with dimethylamine and isopropyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups are replaced by the dimethylamino and propan-2-yloxy groups.

Industrial Production Methods

In an industrial setting, the production of 2-(DIMETHYLAMINO)-6-(PROPAN-2-YLOXY)PHENOL can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(DIMETHYLAMINO)-6-(PROPAN-2-YLOXY)PHENOL undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

    Substitution: The dimethylamino and propan-2-yloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted phenols and amines.

Scientific Research Applications

2-(DIMETHYLAMINO)-6-(PROPAN-2-YLOXY)PHENOL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(DIMETHYLAMINO)-6-(PROPAN-2-YLOXY)PHENOL involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the propan-2-yloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(DIMETHYLAMINO)PHENOL: Lacks the propan-2-yloxy group, resulting in different chemical and biological properties.

    6-(PROPAN-2-YLOXY)PHENOL: Lacks the dimethylamino group, affecting its reactivity and applications.

    2-(DIMETHYLAMINO)-4-(PROPAN-2-YLOXY)PHENOL: A positional isomer with different substitution patterns on the phenol ring.

Uniqueness

2-(DIMETHYLAMINO)-6-(PROPAN-2-YLOXY)PHENOL is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-(dimethylamino)-6-propan-2-yloxyphenol

InChI

InChI=1S/C11H17NO2/c1-8(2)14-10-7-5-6-9(11(10)13)12(3)4/h5-8,13H,1-4H3

InChI Key

WNMHZAXENQDSRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.